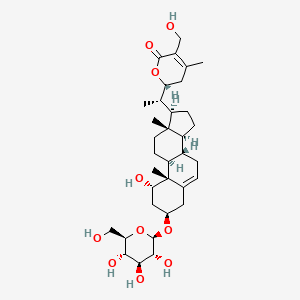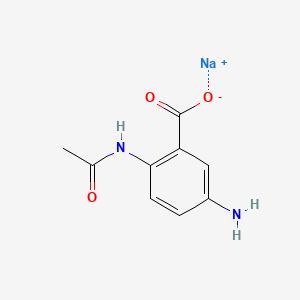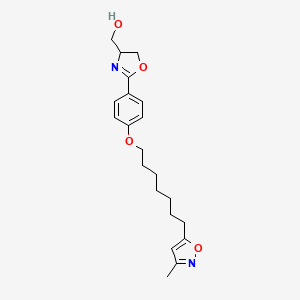![molecular formula C20H28N2O2 B12685382 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL CAS No. 93966-58-6](/img/structure/B12685382.png)
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL is an organic compound with a complex structure that includes an aminophenyl group, a butoxy group, and a propanol backbone
Métodos De Preparación
The synthesis of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-butoxypropan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparación Con Compuestos Similares
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL can be compared with similar compounds, such as:
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities, such as the presence of aminophenyl groups and alkoxy substituents. this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
93966-58-6 |
|---|---|
Fórmula molecular |
C20H28N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[4-[(4-aminophenyl)methyl]anilino]-3-butoxypropan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-12-24-15-20(23)14-22-19-10-6-17(7-11-19)13-16-4-8-18(21)9-5-16/h4-11,20,22-23H,2-3,12-15,21H2,1H3 |
Clave InChI |
HBHGSQLFKAKHML-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


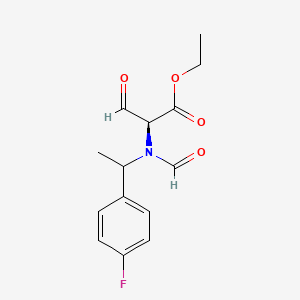
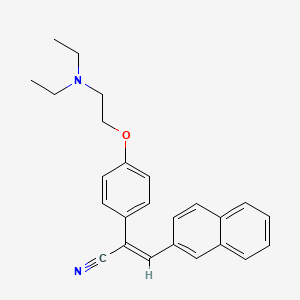
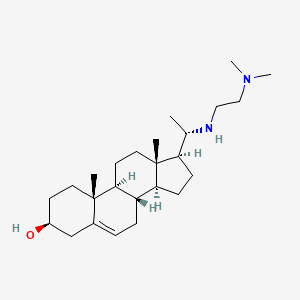
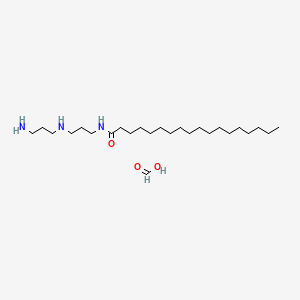
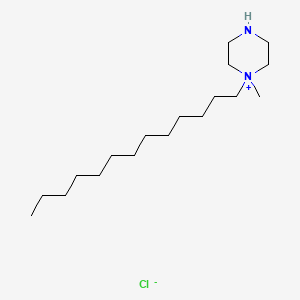
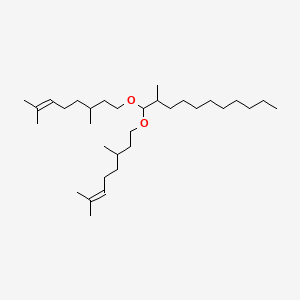
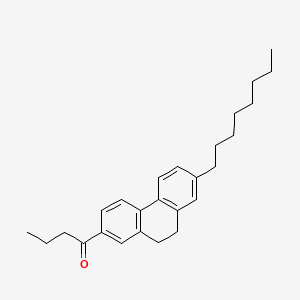
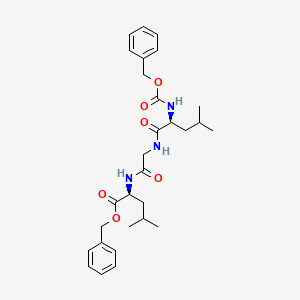

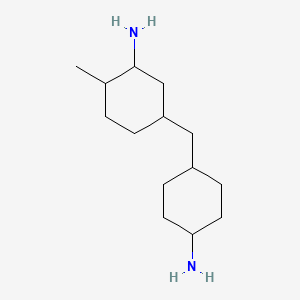
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
